1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core substituted with a difluorobenzyl group and a methyl-oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable pyridine derivative and an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the pyridinone core in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a nitrile under acidic conditions.
Final Coupling: The final step involves coupling the oxadiazole ring with the pyridinone core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the difluorobenzyl group, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may be explored for its activity against specific diseases or conditions, particularly those involving targets that interact with pyridinone or oxadiazole derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluorobenzyl group could enhance binding affinity, while the oxadiazole ring might contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-difluorobenzyl)-3-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Lacks the methyl group on the oxadiazole ring.
1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-triazol-5-yl)pyridin-2(1H)-one: Contains a triazole ring instead of an oxadiazole ring.
1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one: Features a quinolinone core instead of a pyridinone core.
Uniqueness
The unique combination of the difluorobenzyl group, the methyl-oxadiazolyl group, and the pyridinone core in 1-(2,5-difluorobenzyl)-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2/c1-9-18-14(22-19-9)12-3-2-6-20(15(12)21)8-10-7-11(16)4-5-13(10)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDQBKDBZYOKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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